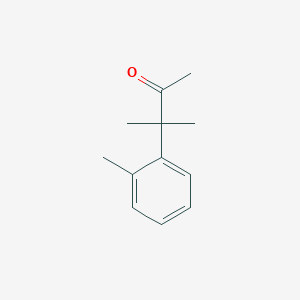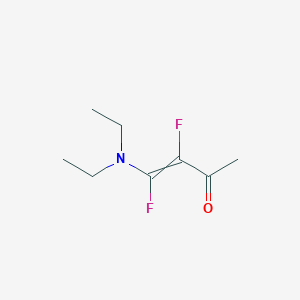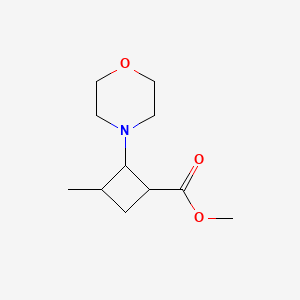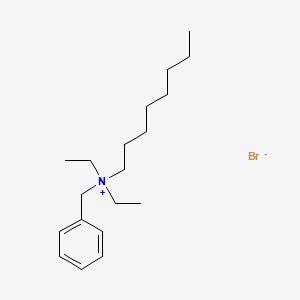![molecular formula C10H9FN4O B14367453 3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile CAS No. 93794-14-0](/img/structure/B14367453.png)
3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile typically involves the reaction of 5-fluoro-1,3-benzoxazole with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production cost and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the hydrazinyl and propanenitrile groups.
5-Fluoro-1,3-benzoxazole: A closely related compound with a fluorine atom at the 5-position of the benzoxazole ring.
Hydrazinyl derivatives: Compounds containing the hydrazinyl group, which may exhibit similar reactivity and biological activities.
Uniqueness
3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile is unique due to the presence of both the fluorinated benzoxazole ring and the hydrazinyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
93794-14-0 |
|---|---|
Molecular Formula |
C10H9FN4O |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
3-[amino-(5-fluoro-1,3-benzoxazol-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C10H9FN4O/c11-7-2-3-9-8(6-7)14-10(16-9)15(13)5-1-4-12/h2-3,6H,1,5,13H2 |
InChI Key |
AGONNJWFGIXKSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)N(CCC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)

![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)



![8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione](/img/structure/B14367436.png)

![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)


